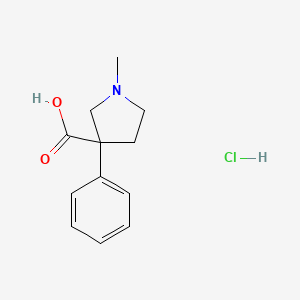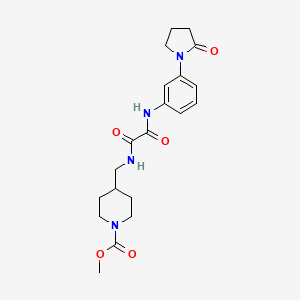![molecular formula C21H19N5O2S B2703080 N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-58-3](/img/structure/B2703080.png)
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPTB is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential as a selective inhibitor of protein kinase R (PKR), an important component of the innate immune response.
Applications De Recherche Scientifique
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, has been reported as selective ligands for the translocator protein (18 kDa). One compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET). This compound and its derivatives show potential in neurological research, particularly in imaging of inflammation and neurodegeneration via the translocator protein pathway (Dollé et al., 2008).
Phosphodiesterase 1 Inhibition
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, similar in structure to the compound , has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown efficacy in vivo and are considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This illustrates the compound's potential application in developing treatments for disorders like schizophrenia and Alzheimer's disease (Li et al., 2016).
cGMP Phosphodiesterase Inhibition
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the specified chemical, were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds were evaluated for their enzymatic, cellular activity, and in vivo oral antihypertensive activity. Such research underlines the potential of these compounds in developing new cardiovascular therapies (Dumaitre & Dodic, 1996).
Antiasthma Agents
Compounds structurally akin to N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide have been explored for their potential as antiasthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors in human basophil histamine release assays, highlighting their potential in asthma treatment research (Medwid et al., 1990).
A3 Adenosine Receptor Antagonism
Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, with structural similarities to the compound of interest, has led to the identification of potent and selective human A3 adenosine receptor antagonists. These compounds have shown potential in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, offering insights into neuroprotection and the therapeutic potential of adenosine receptor antagonists (Squarcialupi et al., 2013).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-18-11-7-6-10-17(18)25-19(27)13-29-21-16-12-24-26(20(16)22-14-23-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQONUJARMWLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2703000.png)


![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)



![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
